Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-7(2,3)16-6(15)14-4-8(13,5-14)9(10,11)12/h4-5,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAKIPUXJZWAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
A widely adopted method involves the cyclization of 3,3-dimethoxyazetidine (IVa) followed by Boc protection. In this approach, 3,3-dimethoxyazetidine reacts with di-tert-butyl dicarbonate (Boc anhydride) in methylene chloride, catalyzed by triethylamine. The reaction proceeds at 10–40°C, achieving a 91% yield of the Boc-protected intermediate after 3–4 hours.
Key Steps :
-
Cyclization : Formation of the azetidine ring from linear precursors.
-
Boc Protection : Introduction of the tert-butoxycarbonyl group to stabilize the amine.
Optimization and Yield
Optimal conditions require stoichiometric triethylamine (1.5 eq.) to neutralize HCl generated during Boc protection. Post-reaction workup includes aqueous extraction and drying over anhydrous sodium sulfate, yielding 16.9 g of product from 10 g of starting material.
Alkylidene Azetidine Intermediate Route
Synthesis via Trifluoroacetic Acid-Mediated Deprotection
A second route employs tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1b) as a precursor. Treatment with trifluoroacetic acid (TFA) in methylene chloride facilitates deprotection and subsequent functionalization. This method emphasizes the use of alkylidene intermediates to introduce the trifluoromethyl group.
Reaction Conditions :
-
Solvent : Methylene chloride.
-
Acid : TFA (6.875 ml per 500 mg of 1b).
-
Temperature : Room temperature.
Characterization and Purity
The product is purified via flash chromatography (petroleum ether/ethyl acetate gradient), achieving >95% purity. Nuclear magnetic resonance (NMR) confirms regiochemistry, with distinct signals for the trifluoromethyl group (δ -62 to -65 ppm in 19F NMR).
Catalytic Asymmetric Synthesis
Stereodivergent Approach
The RSC-published method utilizes a one-pot reduction and ring-opening of Erlenmeyer–Plöchl azlactones. This catalytic asymmetric process establishes stereochemistry at both the α- and β-carbons, enabling access to enantioenriched derivatives.
Catalysts and Reagents :
-
Catalyst : Chiral phosphoric acids or transition-metal complexes.
-
Substrates : Trifluoromethyl ketones and amino alcohols.
Yield and Applications
Yields range from 70–85%, with enantiomeric excess (ee) exceeding 90%. This method is particularly valuable for synthesizing β-trifluoromethyl α-amino acids, which are pharmacologically relevant.
Aza-Michael Addition and Horner–Wadsworth–Emmons Reactions
Aza-Michael Addition Strategy
This approach constructs the azetidine ring via conjugate addition of amines to α,β-unsaturated carbonyl compounds. The trifluoromethyl group is introduced using trifluoromethyl iodide under basic conditions.
Typical Conditions :
-
Base : Sodium hydride or potassium carbonate.
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
Horner–Wadsworth–Emmons Olefination
The Horner–Wadsworth–Emmons reaction forms carbon-carbon double bonds adjacent to the azetidine nitrogen, enabling further functionalization. Phosphonate esters serve as key reagents, with yields averaging 75–80%.
Comparative Analysis of Preparation Methods
Mechanistic Insights and Challenges
Steric and Electronic Effects
The tert-butyl group imposes steric hindrance, slowing reaction kinetics but enhancing product stability. The electron-withdrawing trifluoromethyl group activates the azetidine ring for nucleophilic attack, necessitating careful control of reaction conditions to avoid overfunctionalization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted azetidines.
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: Carboxylic acids and corresponding amines.
Scientific Research Applications
Medicinal Chemistry Applications
Drug Development
The compound is notable for its potential as a building block in the synthesis of pharmaceuticals. Its unique trifluoromethyl group enhances biological activity and lipophilicity, making it suitable for developing drugs targeting various diseases. For instance, derivatives of this compound have been explored for their efficacy as inhibitors in enzyme systems relevant to cancer and infectious diseases .
Case Study: Antiviral Agents
Research has indicated that compounds similar to this compound may exhibit antiviral properties. A study demonstrated that modifications of azetidine derivatives could lead to effective inhibitors against viral replication pathways . The trifluoromethyl group is particularly beneficial in enhancing the binding affinity to viral proteins.
Synthetic Organic Chemistry
Synthesis of Complex Molecules
this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it useful in multi-step synthetic pathways.
Table: Synthetic Pathways Involving this compound
| Reaction Type | Reagents Used | Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl halides | Base, solvent | Alkylated azetidine |
| Acylation | Acid chlorides | Base, solvent | Acylated derivatives |
| Reductive Amination | Aldehydes, reducing agents | Mild acidic conditions | Aminated products |
Potential Therapeutic Uses
Neurological Disorders
Recent studies have suggested that azetidine derivatives could be beneficial in treating neurological disorders due to their ability to modulate neurotransmitter systems. The presence of the amino group may enhance interactions with neurotransmitter receptors, potentially leading to novel treatments for conditions such as depression and anxiety .
Case Study: Neuroprotective Agents
Investigations into the neuroprotective effects of azetidine compounds have shown promising results. For example, a derivative of this compound was found to protect neuronal cells from oxidative stress, indicating its potential as a therapeutic agent in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The trifluoromethyl group enhances its binding affinity to certain proteins, while the azetidine ring provides structural rigidity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their distinguishing features:
*Calculated based on analogous compounds.
Spectroscopic and Physical Properties
Stability and Reactivity
- Electron-Withdrawing Effects : The CF₃ group in the target compound increases electrophilicity at the azetidine ring, enhancing susceptibility to nucleophilic attack compared to hydroxymethyl analogs .
- Boc Deprotection : All Boc-protected derivatives undergo acid-mediated deprotection (e.g., HCl/dioxane), but CF₃ may stabilize intermediates via inductive effects .
Biological Activity
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate (CAS Number: 1258652-24-2) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C9H15F3N2O2
- Molecular Weight : 240.226 g/mol
- CAS Number : 1258652-24-2
- Purity : ≥97% .
The compound's structure includes a trifluoromethyl group, which enhances lipophilicity and may influence its interaction with biological targets. The azetidine ring contributes to the compound's potential as a scaffold for drug development, particularly in targeting various enzymes and receptors involved in disease processes.
Antimicrobial Activity
Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.48 μg/mL against multidrug-resistant strains . Although specific data on this compound is limited, its structural analogs suggest potential antimicrobial activity.
Anticancer Properties
The compound's biological activity extends to anticancer effects. Research has demonstrated that azetidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 0.126 μM to higher concentrations, indicating their potential as anticancer agents . The selectivity index observed in studies indicates that these compounds could preferentially target cancer cells over normal cells, which is critical for minimizing side effects during cancer treatment.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the use of EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) for coupling reactions to form the desired azetidine structure .
General Synthesis Procedure:
-
Starting Materials :
- 3-Aminoazetidine-1-carboxylic acid tert-butyl ester
- Trifluoroacetic acid or other trifluoromethylating agents.
-
Reagents :
- EDCI
- HOBT (Hydroxybenzotriazole)
- Solvents such as dichloromethane (DCM).
- Procedure :
Study on Antimicrobial Activity
A study published in MDPI highlighted a series of pyrimidine-based drugs that included azetidine derivatives. These compounds were screened against various strains of Mycobacterium tuberculosis, showcasing their potential as effective antimicrobials with promising MIC values .
Anticancer Activity in Preclinical Models
In preclinical models, certain azetidine derivatives demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. These studies revealed that compounds similar to this compound could inhibit metastasis and reduce tumor size significantly compared to control treatments .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate?
The synthesis typically involves ring-opening of azetidine precursors or nucleophilic substitution reactions. For example, tert-butyl azetidine carboxylates are often synthesized via Boc-protection of azetidine intermediates under anhydrous conditions. A related method involves photoredox-catalyzed dicarbofunctionalization of styrenes, as demonstrated in a visible-light-mediated reaction using tert-butyl azetidine derivatives . Key steps include purification via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) and characterization by / NMR and HRMS to confirm regiochemistry and purity .
Q. How is this compound characterized in academic research?
Characterization relies on spectroscopic and spectrometric techniques:
- NMR : NMR resolves proton environments (e.g., tert-butyl singlet at δ 1.42 ppm, azetidine ring protons at δ 3.64–3.71 ppm) . NMR detects trifluoromethyl groups (δ -62 to -65 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H] for CHFNO at m/z 241.21) .
- Chromatography : Flash chromatography (C18 columns) and HPLC ensure purity (>95%) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
Yield optimization involves:
- Stoichiometric adjustments : Excess reagents (e.g., 1.5 eq. of trifluoromethylating agents) improve conversion in sterically hindered azetidine systems .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution rates .
- Catalysis : Photoredox catalysts (e.g., Ru(bpy)Cl) enable radical-mediated trifluoromethylation, achieving yields up to 88% in dicarbofunctionalization reactions .
Q. What strategies are effective for functionalizing the azetidine ring while preserving the Boc-protecting group?
- Amino group modification : The 3-amino group can undergo reductive amination (e.g., with aldehydes/ketones using NaBHCN) or acylation (e.g., with activated esters) .
- Electrophilic substitution : Trifluoromethyl groups tolerate Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Ring expansion : Reacting with epoxides or lactones generates fused bicyclic structures .
Q. How can stereochemical outcomes be analyzed in derivatives of this compound?
- Chiral chromatography : Use Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol to resolve enantiomers .
- X-ray crystallography : SHELX software refines crystal structures to confirm absolute configurations (e.g., C–F bond orientations) .
- NOESY NMR : Detects spatial proximity between protons (e.g., axial vs. equatorial substituents) .
Q. What analytical methods resolve contradictions in spectral data for structurally similar analogs?
- DEPT-135 NMR : Differentiates CH, CH, and CH groups in crowded spectra (e.g., overlapping azetidine and tert-butyl signals) .
- High-resolution mass isotopomer analysis : Identifies isotopic patterns to distinguish between isobaric compounds (e.g., CHFNO vs. CHFNO) .
- DFT calculations : Predict NMR chemical shifts to validate experimental assignments .
Methodological Considerations
Q. How to troubleshoot low purity in final products after Boc-deprotection?
- Acid selection : Use TFA in DCM (0°C to RT) for controlled deprotection, minimizing side reactions .
- Workup optimization : Neutralize with aqueous NaHCO and extract with EtOAc to remove acidic byproducts .
- Reprotection : If amino groups degrade, reprotect with Fmoc-Cl and repurify via ion-exchange chromatography .
Q. What are the best practices for storing this compound and its derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
